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molecular formula C18H19NO3 B8794202 2-(N-Ethyl-4-formylanilino)ethyl benzoate CAS No. 53683-41-3

2-(N-Ethyl-4-formylanilino)ethyl benzoate

Cat. No. B8794202
M. Wt: 297.3 g/mol
InChI Key: TYZURZJBRCXDGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05212269

Procedure details

4-Formyl-N-ethyl-N-(2-benzoyloxyethyl)aniline (16 g, 51 mmol) was added to a stirring suspension of potassium carbonate (9 g, 65 mmol) in methanol (150 mL) and water (50 mL). Stirring was continued at room temperature for 4 hours followed by addition of 1 molar hydrochloric acid (250 mL) and extraction into diethyl ether (3×100 mL). The combined ether layers were washed with saturated sodium bicarbonate (200 mL), water (200 mL), saturated sodium chloride (200 mL), dried over magnesium sulfate and the solvent was removed under reduced pressure. The crude product was purified using a silica gel chromatography column eluting with 50% ethyl acetate in hexane which gave the compound as a clear yellow oil (5 g, 51% yield).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
51%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:22]=[CH:21][C:6]([N:7]([CH2:19][CH3:20])[CH2:8][CH2:9][O:10]C(=O)C2C=CC=CC=2)=[CH:5][CH:4]=1)=[O:2].C(=O)([O-])[O-].[K+].[K+].Cl.C(OCC)C>CO.O>[CH2:19]([N:7]([CH2:8][CH2:9][OH:10])[C:6]1[CH:21]=[CH:22][C:3]([CH:1]=[O:2])=[CH:4][CH:5]=1)[CH3:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C(=O)C1=CC=C(N(CCOC(C2=CC=CC=C2)=O)CC)C=C1
Name
Quantity
9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The combined ether layers were washed with saturated sodium bicarbonate (200 mL), water (200 mL), saturated sodium chloride (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified
WASH
Type
WASH
Details
eluting with 50% ethyl acetate in hexane which

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)N(C1=CC=C(C=C1)C=O)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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